4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes imidazole rings and sulfur linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-1H-imidazole with a propane-1,3-diyl bis(sulfanediylmethylene) precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole rings.
Wissenschaftliche Forschungsanwendungen
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) involves its interaction with specific molecular targets. The imidazole rings can bind to metal ions, influencing enzymatic activity or disrupting biological pathways. The sulfur linkages may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(6-methyl-1H-imidazole)
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-ethyl-1H-imidazole)
Uniqueness
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is unique due to its specific substitution pattern on the imidazole rings and the presence of sulfur linkages
Eigenschaften
CAS-Nummer |
91631-43-5 |
---|---|
Molekularformel |
C13H20N4S2 |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
5-methyl-4-[3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propylsulfanylmethyl]-1H-imidazole |
InChI |
InChI=1S/C13H20N4S2/c1-10-12(16-8-14-10)6-18-4-3-5-19-7-13-11(2)15-9-17-13/h8-9H,3-7H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
UNEGPPSRAZOWDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCCSCC2=C(NC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.